molecular formula C6H4N2S3 B172848 1H-Thieno[2,3-d]pyrimidine-2,4-dithione CAS No. 18740-44-8

1H-Thieno[2,3-d]pyrimidine-2,4-dithione

Cat. No. B172848
CAS RN: 18740-44-8
M. Wt: 200.3 g/mol
InChI Key: IWSVHISYCVPHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Thieno[2,3-d]pyrimidine-2,4-dithione (TPD) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. TPD is a sulfur-containing compound that has been extensively studied for its potential in various fields such as material science, organic chemistry, and medicinal chemistry.

Scientific Research Applications

1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been widely explored for its potential applications in various fields of science. In material science, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been used as a building block for the synthesis of conductive polymers and organic semiconductors. In organic chemistry, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been used as a ligand for metal catalysts in various organic transformations. In medicinal chemistry, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

Mechanism Of Action

The mechanism of action of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione in biological systems is not fully understood. However, studies have suggested that 1H-Thieno[2,3-d]pyrimidine-2,4-dithione may exert its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been reported to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has also been shown to activate peroxisome proliferator-activated receptor-gamma, a nuclear receptor involved in the regulation of glucose and lipid metabolism.

Biochemical And Physiological Effects

Studies have shown that 1H-Thieno[2,3-d]pyrimidine-2,4-dithione exhibits a range of biochemical and physiological effects in various biological systems. For example, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has also been shown to exhibit antibacterial and antifungal activity by disrupting the integrity of bacterial and fungal cell membranes. Additionally, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been reported to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

1H-Thieno[2,3-d]pyrimidine-2,4-dithione has several advantages as a research tool in the laboratory. For example, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione is relatively easy to synthesize and has a high degree of chemical stability, making it suitable for use in a variety of experimental conditions. However, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1H-Thieno[2,3-d]pyrimidine-2,4-dithione. One area of interest is the development of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione-based materials for use in electronic devices, such as organic field-effect transistors and organic light-emitting diodes. Another area of interest is the development of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione-based compounds as potential therapeutics for the treatment of cancer, infectious diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione in biological systems and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione is a heterocyclic compound with a range of unique chemical and biological properties. 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been extensively studied for its potential applications in various fields of science, including material science, organic chemistry, and medicinal chemistry. While there is still much to be learned about the mechanism of action of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione in biological systems, its potential as a research tool and therapeutic agent makes it an exciting area of research for the future.

Synthesis Methods

The synthesis of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione can be achieved through a variety of methods, including cyclization of 2-aminothiophenol with ethyl cyanoacetate, reaction of 2-aminothiophenol with carbon disulfide, and reaction of 2-mercaptobenzothiazole with ethyl cyanoacetate. Among these methods, the cyclization of 2-aminothiophenol with ethyl cyanoacetate has been reported to be the most efficient and straightforward approach to synthesizing 1H-Thieno[2,3-d]pyrimidine-2,4-dithione.

properties

CAS RN

18740-44-8

Product Name

1H-Thieno[2,3-d]pyrimidine-2,4-dithione

Molecular Formula

C6H4N2S3

Molecular Weight

200.3 g/mol

IUPAC Name

1H-thieno[2,3-d]pyrimidine-2,4-dithione

InChI

InChI=1S/C6H4N2S3/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10)

InChI Key

IWSVHISYCVPHKJ-UHFFFAOYSA-N

SMILES

C1=CSC2=C1C(=S)NC(=S)N2

Canonical SMILES

C1=CSC2=C1C(=S)NC(=S)N2

synonyms

Thieno[2,3-d]pyriMidine-2,4(1H,3H)-dithione

Origin of Product

United States

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